molecular formula C13H7Cl2NO B6376808 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% CAS No. 1261929-55-8

2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%

Cat. No. B6376808
CAS RN: 1261929-55-8
M. Wt: 264.10 g/mol
InChI Key: XOLPUAXVQXJBDE-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% (2C5DCPP) is a chemical compound found in many industrial and laboratory applications. It is a colorless crystalline solid that is soluble in most organic solvents and is used in many different processes. It has a number of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a preservative in the laboratory.

Scientific Research Applications

2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% has a number of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. It has also been used as a preservative for laboratory samples and as an intermediate in the manufacture of other chemicals. In addition, it has been used in the synthesis of various pharmaceuticals and in the preparation of various polymers.

Mechanism of Action

2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% acts as a catalyst in chemical reactions by increasing the rate at which the reaction occurs. This is due to its ability to form complexes with reactants, thereby increasing the rate of reaction. In addition, the compound is able to act as a preservative by preventing the growth of bacteria and fungi.
Biochemical and Physiological Effects
2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% has been found to have no significant biochemical or physiological effects in humans or animals. It has been found to be non-toxic and non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is stable, non-toxic, and non-irritating, making it safe for use in laboratory settings. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is important to note that 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% is not suitable for use in medical applications due to its potential to cause adverse reactions.

Future Directions

The use of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% in laboratory experiments is increasing due to its stability, non-toxicity, and cost-effectiveness. Future research could focus on the development of more efficient synthesis methods, as well as the exploration of new applications for 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%. Additionally, research could be conducted to investigate the potential for 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% to be used in medical applications, such as the development of new drugs or treatments. Finally, research could be conducted to investigate the potential environmental impacts of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%, as well as its potential to accumulate in the environment.

Synthesis Methods

2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% is synthesized by a three-step process, beginning with the reaction of 2-cyano-5-(2,3-dichlorophenyl)phenol with sodium hydroxide to form the sodium salt of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95%. This salt is then reacted with aqueous hydrochloric acid to form 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% in its acid form. Finally, this acid is reacted with sodium hydroxide to form the sodium salt of 2-Cyano-5-(2,3-dichlorophenyl)phenol, 95% in its final form.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLPUAXVQXJBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684900
Record name 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2,3-dichlorophenyl)phenol

CAS RN

1261929-55-8
Record name 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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